rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid
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Overview
Description
rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a cyclopropyl ring substituted with a methoxymethyl group and a boronic acid functional group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropyl Grignard reagents, which react with boron-containing compounds under controlled conditions to yield the desired product . The reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid may involve large-scale cyclopropanation reactions followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boranes .
Scientific Research Applications
rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, making the compound useful in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid include other cyclopropylboronic acids and boronic acid derivatives used in organic synthesis .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex organic molecules and in various scientific research applications .
Properties
CAS No. |
1093207-36-3 |
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Molecular Formula |
C5H11BO3 |
Molecular Weight |
129.95 g/mol |
IUPAC Name |
[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C5H11BO3/c1-9-3-4-2-5(4)6(7)8/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
FMDDYTZLNCUIIF-CRCLSJGQSA-N |
Isomeric SMILES |
B([C@@H]1C[C@H]1COC)(O)O |
Canonical SMILES |
B(C1CC1COC)(O)O |
Origin of Product |
United States |
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